1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
CAS No.: 1227269-45-5
Cat. No.: VC0109624
Molecular Formula: C14H9N3O2S
Molecular Weight: 283.305
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227269-45-5 |
|---|---|
| Molecular Formula | C14H9N3O2S |
| Molecular Weight | 283.305 |
| IUPAC Name | 1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-4-carbonitrile |
| Standard InChI | InChI=1S/C14H9N3O2S/c15-10-11-6-8-16-14-13(11)7-9-17(14)20(18,19)12-4-2-1-3-5-12/h1-9H |
| Standard InChI Key | VRMPUNGIEUXWHM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C#N |
Introduction
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound belonging to the pyrrolopyridine family. These compounds are known for their diverse chemical properties and significant applications in medicinal chemistry, particularly as scaffolds for drug discovery. The inclusion of a phenylsulfonyl group and a carbonitrile moiety enhances its chemical reactivity and biological potential.
Synthesis and Preparation
The synthesis of 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. Common synthetic routes include:
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Formation of Pyrrolo[2,3-b]pyridine Core:
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Cyclization reactions involving pyridine derivatives and suitable precursors.
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Reagents such as ammonia or amines are often used to form the fused ring system.
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Introduction of the Phenylsulfonyl Group:
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Sulfonation reactions using phenylsulfonyl chloride or similar reagents.
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Addition of the Carbonitrile Group:
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Nitrilation using cyanide sources like sodium cyanide or trimethylsilyl cyanide.
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These steps require controlled reaction conditions to ensure regioselectivity and high yield.
Applications in Medicinal Chemistry
The compound's unique structure makes it a valuable candidate for pharmaceutical research:
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Protein Kinase Inhibition: Pyrrolo[2,3-b]pyridines are known to inhibit protein kinases, enzymes involved in cell signaling pathways. This property is useful in cancer therapy and inflammatory disease treatments.
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Antiviral Activity: The presence of electron-withdrawing groups (e.g., carbonitrile) enhances binding affinity to viral polymerases, making it a potential antiviral agent.
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Drug Design Scaffold: The heterocyclic framework serves as a versatile scaffold for designing inhibitors targeting enzymes like kinases or proteases.
Related Compounds
Several derivatives of pyrrolo[2,3-b]pyridine have been synthesized and studied for their biological activities:
These derivatives exhibit varying pharmacological activities depending on their substituents.
Biological Activity and Potential
Preliminary studies on related compounds suggest that the phenylsulfonyl group contributes to enhanced membrane permeability and target specificity:
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Anti-inflammatory Properties: Modulation of protein kinase pathways.
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Anticancer Potential: Inhibition of cell proliferation through kinase inhibition.
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Antiviral Effects: Disruption of viral replication enzymes such as RNA-dependent RNA polymerase.
Further biological evaluations are required to confirm these activities for this specific compound.
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